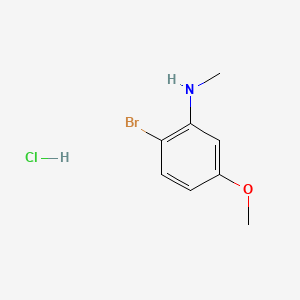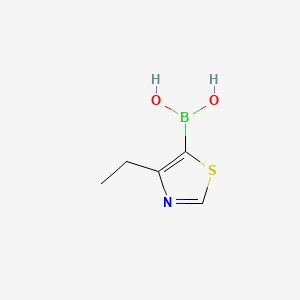
1-(Quinolin-3-yl)heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinolin-3-yl)heptan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline is an aromatic nitrogen-containing heterocyclic compound known for its wide range of biological and pharmacological activities
準備方法
The synthesis of 1-(Quinolin-3-yl)heptan-1-one can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. For this compound, the reaction would involve the condensation of 3-aminobenzaldehyde with heptanone under suitable reaction conditions .
Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings .
化学反応の分析
1-(Quinolin-3-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the heptanone chain, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(Quinolin-3-yl)heptan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex quinoline derivatives. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents.
Medicine: The compound’s pharmacological properties are being investigated for potential use in drug development.
作用機序
The mechanism of action of 1-(Quinolin-3-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, some quinoline compounds inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, making them effective antibacterial agents . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.
類似化合物との比較
1-(Quinolin-3-yl)heptan-1-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug that contains a quinoline ring.
Quinolin-2(1H)-one: A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
特性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
1-quinolin-3-ylheptan-1-one |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-10-16(18)14-11-13-8-6-7-9-15(13)17-12-14/h6-9,11-12H,2-5,10H2,1H3 |
InChIキー |
UMXBWLKNUHMYMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)


![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)


![1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B13473622.png)





